molecular formula C17H18N5O9P B025534 2-Formylphenyl guanosine monophosphate ester CAS No. 109606-33-9

2-Formylphenyl guanosine monophosphate ester

Cat. No. B025534
M. Wt: 467.3 g/mol
InChI Key: HPELIFRLXVOOIF-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formylphenyl guanosine monophosphate ester (2fGMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a modified nucleotide that can be incorporated into RNA molecules, making it a valuable tool for studying RNA structure and function.

Mechanism Of Action

The mechanism of action of 2-Formylphenyl guanosine monophosphate ester is not fully understood, but it is believed to affect RNA structure and function by altering the hydrogen bonding and stacking interactions between nucleotides. The formyl group may also introduce steric hindrance, leading to changes in RNA conformation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Formylphenyl guanosine monophosphate ester are still being studied, but it has been shown to affect RNA stability and folding. It may also affect RNA-protein interactions and gene expression. However, more research is needed to fully understand the effects of 2-Formylphenyl guanosine monophosphate ester on biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Formylphenyl guanosine monophosphate ester in lab experiments is its ability to selectively modify RNA molecules. This allows researchers to study the effects of the modification on specific RNA molecules and to compare the results to unmodified RNA. Additionally, 2-Formylphenyl guanosine monophosphate ester is relatively easy to synthesize and can be incorporated into RNA using enzymatic methods. However, one limitation of using 2-Formylphenyl guanosine monophosphate ester is that it may affect RNA stability and folding, making it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 2-Formylphenyl guanosine monophosphate ester in scientific research. One area of interest is the study of RNA-protein interactions and the identification of RNA-binding proteins. Additionally, 2-Formylphenyl guanosine monophosphate ester could be used to study the effects of RNA modifications on gene expression and protein synthesis. Finally, the development of new methods for incorporating 2-Formylphenyl guanosine monophosphate ester into RNA molecules could expand its use in research.

Synthesis Methods

The synthesis of 2-Formylphenyl guanosine monophosphate ester involves the modification of guanosine monophosphate (GMP) at the 2-position of the phenyl ring with a formyl group. This modification can be achieved using various chemical methods, including the Vilsmeier-Haack reaction, the Reissert reaction, and the Pinner reaction. The most commonly used method is the Vilsmeier-Haack reaction, which involves the reaction of GMP with N,N-dimethylformamide dimethyl acetal and phosphorus oxychloride.

Scientific Research Applications

2-Formylphenyl guanosine monophosphate ester has several applications in scientific research, particularly in the study of RNA structure and function. It can be incorporated into RNA molecules using enzymatic methods, allowing researchers to study the effects of the modification on RNA stability, folding, and interaction with other molecules. Additionally, 2-Formylphenyl guanosine monophosphate ester can be used as a probe to study RNA-protein interactions and to identify RNA-binding proteins.

properties

CAS RN

109606-33-9

Product Name

2-Formylphenyl guanosine monophosphate ester

Molecular Formula

C17H18N5O9P

Molecular Weight

467.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[(2-formylphenoxy)methyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C17H18N5O9P/c18-17-20-14-11(15(25)21-17)19-7-22(14)16-12(24)13(31-32(26,27)28)10(30-16)6-29-9-4-2-1-3-8(9)5-23/h1-5,7,10,12-13,16,24H,6H2,(H2,26,27,28)(H3,18,20,21,25)/t10-,12-,13-,16-/m1/s1

InChI Key

HPELIFRLXVOOIF-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)OP(=O)(O)O

SMILES

C1=CC=C(C(=C1)C=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O)O

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)OP(=O)(O)O

synonyms

2-formylphenyl guanosine monophosphate ester

Origin of Product

United States

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